cis-4-(Methylamino)cyclohexanecarboxylic acid hydrochloride
CAS No.: 2206112-18-5
Cat. No.: VC11693038
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2206112-18-5 |
|---|---|
| Molecular Formula | C8H16ClNO2 |
| Molecular Weight | 193.67 g/mol |
| IUPAC Name | 4-(methylamino)cyclohexane-1-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-9-7-4-2-6(3-5-7)8(10)11;/h6-7,9H,2-5H2,1H3,(H,10,11);1H |
| Standard InChI Key | SGUGAMTZUIWDBI-UHFFFAOYSA-N |
| SMILES | CNC1CCC(CC1)C(=O)O.Cl |
| Canonical SMILES | CNC1CCC(CC1)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol. Its IUPAC name is 4-(methylamino)cyclohexane-1-carboxylic acid hydrochloride, reflecting the presence of a methylamino group at the fourth position of the cyclohexane ring and a carboxylic acid group at the first position, with a hydrochloride counterion.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 2206112-18-5 | |
| Molecular Formula | C₈H₁₆ClNO₂ | |
| Molecular Weight | 193.67 g/mol | |
| SMILES | CNC1CCC(CC1)C(=O)O.Cl | |
| InChI Key | SGUGAMTZUIWDBI-UHFFFAOYSA-N |
Stereochemical Configuration
The cis designation indicates that the methylamino and carboxylic acid groups reside on the same face of the cyclohexane ring. This spatial arrangement influences its reactivity and biological activity, as demonstrated in comparative studies with trans isomers .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of cis-4-(methylamino)cyclohexanecarboxylic acid hydrochloride typically involves:
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Ring Hydrogenation: Reduction of aromatic precursors like terephthalic acid derivatives to form the cyclohexane backbone .
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Functional Group Interconversion: Conversion of hydroxymethyl groups to aminomethyl groups via nucleophilic substitution or reductive amination .
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Hydrochloride Formation: Treatment with hydrochloric acid to stabilize the amine group.
A patented method highlights the use of 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate as a starting material, which undergoes hydrolysis and amination to yield the target compound . Industrial processes often employ continuous flow reactors to optimize yield and purity.
Challenges in Stereoselectivity
Achieving high cis selectivity requires precise control over reaction conditions. For example, catalytic hydrogenation of nitro groups in aromatic precursors favors trans isomers unless chiral catalysts or steric directing groups are used .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a building block for Janus Kinase (JAK) inhibitors and other kinase-targeted therapies . Its cis configuration improves binding affinity to enzyme active sites compared to trans analogs .
Polymer Modifiers
Incorporating cis-4-(methylamino)cyclohexanecarboxylic acid into polyamides enhances thermal stability and mechanical strength, as noted in patents describing its use in high-performance polymers .
Comparative Analysis of Cis vs. Trans Isomers
Reactivity Differences
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Cis Isomers: Exhibit higher dipole moments due to proximal functional groups, favoring interactions with polar substrates .
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Trans Isomers: Lower steric hindrance enables faster reaction kinetics in non-polar environments .
Table 2: Cis vs. Trans Isomer Properties
| Property | Cis Isomer | Trans Isomer |
|---|---|---|
| Melting Point | Higher | Lower |
| Solubility in Water | Moderate | Low |
| Biological Activity | Enhanced binding | Reduced affinity |
Future Research Directions
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